molecular formula C9H13FN2O2S B2679837 N-(4-amino-3-fluorophenyl)propane-1-sulfonamide CAS No. 1522231-02-2

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide

Cat. No. B2679837
CAS RN: 1522231-02-2
M. Wt: 232.27
InChI Key: WNHFXZGGEANPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H13FN2O2S and a molecular weight of 232.27 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” consists of a sulfonamide group attached to a propane chain, which is further connected to a fluorophenyl group . The exact structure can be confirmed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies .


Chemical Reactions Analysis

Sulfonamides, including “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide”, exhibit a range of chemical reactions. They have been found to have electron-withdrawing capacity, act as a leaving group, and show resistance to nucleophilic α-substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” can be analyzed using various techniques. Density functional theory (DFT) can be used to calculate the molecular structure, electrostatic potential, and frontier molecular orbital of the molecule . This provides references for the analysis of the physical and chemical properties of the molecule.

Scientific Research Applications

Biocatalysis in Drug Metabolism

  • Study: "Application of Biocatalysis to Drug Metabolism: Preparation of Mammalian Metabolites of a Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Using Actinoplanes missouriensis" (Zmijewski et al., 2006)
  • Insight: This study discusses the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. It highlights the significance of biocatalysis in understanding drug metabolism, specifically in generating sufficient amounts of metabolites for structural characterization.

Fuel-Cell Applications

  • Study: "Synthesis and Properties of Sulfonated Block Copolymers Having Fluorenyl Groups for Fuel-Cell Applications" (Bae, Miyatake, & Watanabe, 2009)
  • Insight: This research explores sulfonated poly(arylene ether sulfone)s block copolymers, demonstrating their potential in fuel-cell applications due to their high proton conductivity and mechanical properties.

Proton Exchange Membranes

  • Study: "Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes" (Kim, Robertson, & Guiver, 2008)
  • Insight: This paper details the synthesis of new sulfonated side-chain grafting units containing sulfonic acid groups for use in fuel cells. The polymers displayed high proton conductivity, emphasizing their utility as polyelectrolyte membrane materials.

Solubility Modulation

  • Study: "Modulating the Solubility of Zwitterionic Poly((3-Methacrylamidopropyl)ammonioalkane Sulfonate)s in Water and Aqueous Salt Solutions Via the Spacer Group Separating the Cationic and the Anionic Moieties" (Hildebrand, Laschewsky, & Wischerhoff, 2016)
  • Insight: This study investigates the impact of spacer groups in zwitterionic polyzwitterions on solubility and phase behavior in specific aqueous environments, highlighting the importance of molecular design in solubility modulation.

Fluorophore Incorporation in Proteins

  • Study: "A Genetically Encoded Fluorescent Amino Acid" (Summerer et al., 2006)
  • Insight: This research introduces a biosynthetic method for incorporating a fluorophore into proteins at specific sites, useful in studying protein structure, dynamics, and interactions.

properties

IUPAC Name

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S/c1-2-5-15(13,14)12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHFXZGGEANPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3-fluorophenyl)propane-1-sulfonamide

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